2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol . This compound is characterized by its complex structure, which includes a benzyl group, a dimethylphenyl group, and an aminoethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of benzyl chloride with 2,5-dimethylbenzylamine, followed by the addition of ethanolamine . The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The mixture is heated to reflux, and the product is purified through distillation or recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds to 2-{Benzyl[(2,5-dimethylphenyl)methyl]amino}ethan-1-ol include:
N-Benzyl-N-methyl-2-phenylethan-1-amine: This compound has a similar structure but lacks the dimethyl groups on the phenyl ring.
2-{Benzyl[(2,4-dimethylphenyl)methyl]amino}ethan-1-ol: This compound has a similar structure but with different positions of the methyl groups on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[benzyl-[(2,5-dimethylphenyl)methyl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-8-9-16(2)18(12-15)14-19(10-11-20)13-17-6-4-3-5-7-17/h3-9,12,20H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKWMEGSYHTUST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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